molecular formula C24H21NO7 B2391134 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl diethylcarbamate CAS No. 869079-09-4

8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl diethylcarbamate

Cat. No.: B2391134
CAS No.: 869079-09-4
M. Wt: 435.432
InChI Key: GLVOIVCXGPTRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl diethylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a bichromen structure, which is a fusion of two chromen units, and is functionalized with methoxy and diethylcarbamate groups. The unique structure of this compound makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl diethylcarbamate typically involves multiple steps, including the formation of the bichromen core and subsequent functionalization. One common synthetic route starts with the preparation of the chromen units, which are then coupled to form the bichromen structure. The methoxy group is introduced through methylation reactions, while the diethylcarbamate group is added via carbamation reactions using diethylamine and appropriate carbamoylating agents .

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, potentially altering the compound’s properties.

    Substitution: The methoxy and diethylcarbamate groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism by which 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl diethylcarbamate exerts its effects depends on its interactions with molecular targets. For example, if the compound is being studied for its potential as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific pathways involved would depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl diethylcarbamate include other bichromen derivatives and compounds with similar functional groups. For instance:

The uniqueness of 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl diethylcarbamate lies in its specific combination of functional groups and the bichromen core, which may confer distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO7/c1-4-25(5-2)24(28)30-15-9-10-16-17(13-21(26)31-20(16)12-15)18-11-14-7-6-8-19(29-3)22(14)32-23(18)27/h6-13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVOIVCXGPTRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.